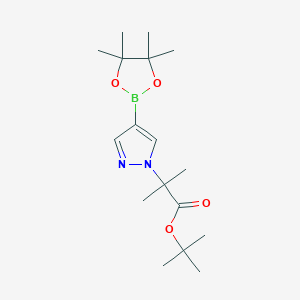
3-Fluoro-5-iodobenzyl bromide
Übersicht
Beschreibung
3-Fluoro-5-iodobenzyl bromide, also known as 1-(Bromomethyl)-3-fluoro-5-iodobenzene or alpha-Bromo-3-fluoro-5-iodotoluene, is a chemical compound used in various fields of research and industry, including organic synthesis, medicinal chemistry, and material science . It has a molecular weight of 314.92 g/mol .
Physical And Chemical Properties Analysis
3-Fluoro-5-iodobenzyl bromide is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorine-Containing Compounds
Research has shown the synthesis of various fluorine-containing compounds, illustrating the chemical reactivity and potential of 3-Fluoro-5-iodobenzyl bromide in complex synthesis processes. For instance, the synthesis of 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil and their radiolabeled analogues has been developed, showcasing the compound's utility in creating complex molecules with potential biological applications (Mercer et al., 1989).
Radiolabeling for Imaging
The compound has been used in the development of radiolabeled compounds for imaging purposes. For example, no-carrier-added (4-fluoro-3-[131I]iodobenzyl)guanidine and (3-[211At]astato-4-fluorobenzyl)guanidine were synthesized, demonstrating the compound's potential in the production of substances used in medical imaging and diagnosis (Vaidyanathan et al., 1996).
Applications in Medical Research
Positron Emission Tomography (PET)
The synthesis of derivatives of 3-Fluoro-5-iodobenzyl bromide has facilitated the production of radiotracers for PET, a critical technology in medical diagnostics. Studies have focused on the development of procedures for the synthesis of compounds like 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide, highlighting the compound's significance in advancing PET technology (Zaitsev et al., 2002).
Protein Labeling
The compound's derivatives have been utilized in the labeling of proteins, which is a crucial process in biochemistry and molecular biology for studying protein structure, function, and interactions. Fluorine-18 labeled reagents, for example, have been prepared for covalent attachment of fluorine-18 to proteins, demonstrating the compound's utility in sophisticated biochemical applications (Kilbourn et al., 1987).
Safety and Hazards
3-Fluoro-5-iodobenzyl bromide is classified as a dangerous substance. It has a GHS05 pictogram, and its hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume and washing thoroughly after handling. Protective clothing, gloves, and eye/face protection should be worn .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-fluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXPIZZGSQOTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)I)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)





![1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-ol](/img/structure/B1445987.png)



